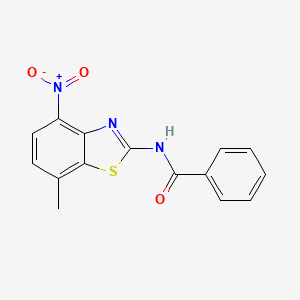
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position, a methylphenyl group at the 6-position, and a nitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile typically involves the reaction of 3-chloro-6-methylpyridazine with appropriate reagents to introduce the nitrile and methylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
作用機序
The mechanism of action of 3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-chloro-6-methylpyridazine: This compound is structurally similar but lacks the nitrile and methylphenyl groups.
6-(3-methylphenyl)pyridazine: This compound has the methylphenyl group but lacks the chlorine and nitrile groups.
4-cyanopyridazine: This compound has the nitrile group but lacks the chlorine and methylphenyl groups.
Uniqueness
3-chloro-6-(3-methylphenyl)-4-Pyridazinecarbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
特性
CAS番号 |
1449133-08-7 |
|---|---|
分子式 |
C12H8ClN3 |
分子量 |
229.66 g/mol |
IUPAC名 |
3-chloro-6-(3-methylphenyl)pyridazine-4-carbonitrile |
InChI |
InChI=1S/C12H8ClN3/c1-8-3-2-4-9(5-8)11-6-10(7-14)12(13)16-15-11/h2-6H,1H3 |
InChIキー |
SKIJHNXWVLGTGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)





![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)






